Cefotiamhexetilhydrochlorid

Übersicht

Beschreibung

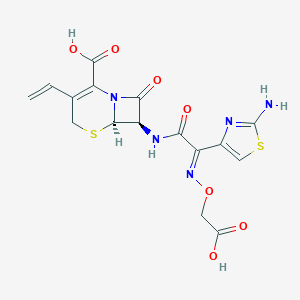

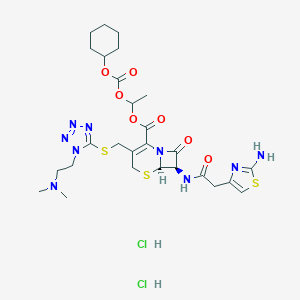

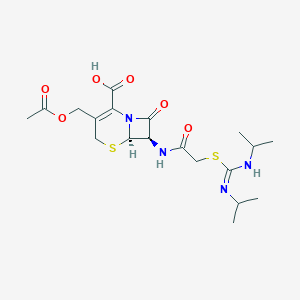

Cefotiam hexetil hydrochloride, also known as CTM-HE hydrochloride, is an oral third-generation cephalosporin. It is a prodrug form of cefotiam, which means it is converted into the active antibiotic cefotiam in the body. Cefotiam hexetil hydrochloride itself does not possess antibacterial properties but is used to deliver cefotiam effectively .

Wissenschaftliche Forschungsanwendungen

Cefotiam hexetil hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of cephalosporin antibiotics. The compound is also used in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .

Wirkmechanismus

Target of Action

Cefotiam hexetil hydrochloride primarily targets penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the bactericidal activity of Cefotiam .

Mode of Action

Cefotiam hexetil hydrochloride, as a beta-lactam antibiotic, inhibits the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis . This is achieved through its affinity for PBPs . The compound is effective against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The key biochemical pathway affected by Cefotiam hexetil hydrochloride is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the drug prevents the final cross-linking stage of peptidoglycan production, which is essential for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

Cefotiam hexetil hydrochloride is rapidly absorbed following intramuscular injection, with a bioavailability of 60% . The compound is 40% protein-bound . It has an elimination half-life of approximately 1 hour . The drug is excreted renally .

Result of Action

The primary result of Cefotiam hexetil hydrochloride’s action is the inhibition of bacterial cell wall synthesis, leading to bactericidal activity . This results in the effective treatment of severe infections caused by susceptible bacteria .

Action Environment

The action of Cefotiam hexetil hydrochloride can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain Gram-negative bacteria can reduce the drug’s efficacy, as it is resistant to some of these enzymes . Furthermore, the drug’s absorption and bioavailability can be affected by factors such as the route of administration and the patient’s physiological state .

Biochemische Analyse

Biochemical Properties

Cefotiam Hexetil Hydrochloride interacts with penicillin-binding proteins (PBPs) in bacterial cells . The interaction between Cefotiam Hexetil Hydrochloride and PBPs inhibits the final cross-linking stage of peptidoglycan production, which is crucial for bacterial cell wall synthesis . This interaction is the key to its bactericidal activity .

Cellular Effects

Cefotiam Hexetil Hydrochloride, through its active form cefotiam, has a broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It works by inhibiting bacterial cell wall biosynthesis . This inhibition disrupts the cell wall structure, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of action of Cefotiam Hexetil Hydrochloride involves the inhibition of cell wall synthesis in bacteria . It has an affinity for penicillin-binding proteins (PBPs), which are essential for the final cross-linking stage of peptidoglycan production . By binding to these PBPs, Cefotiam Hexetil Hydrochloride prevents the cross-linking of peptidoglycan strands, thereby inhibiting bacterial cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cefotiam hexetil hydrochloride involves the esterification of cefotiam with hexetil. The reaction typically requires the use of organic solvents and catalysts to facilitate the esterification process. The reaction conditions include controlled temperature and pH to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of cefotiam hexetil hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Cefotiam hexetil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction converts the prodrug into its active form, cefotiam. Oxidation and reduction reactions can modify the chemical structure, affecting its stability and efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major product formed from the hydrolysis of cefotiam hexetil hydrochloride is cefotiam, the active antibiotic. Other products may include various oxidized or reduced forms of the compound, depending on the specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Cefotiam hexetil hydrochloride is unique among cephalosporins due to its prodrug nature, which allows for effective oral administration. Similar compounds include other third-generation cephalosporins such as ceftriaxone and ceftazidime. These compounds also inhibit bacterial cell wall synthesis but differ in their pharmacokinetic properties and spectrum of activity .

List of Similar Compounds:- Ceftriaxone

- Ceftazidime

- Cefotaxime

- Cefixime

- Cefpodoxime

These compounds share similar mechanisms of action but vary in their clinical applications and effectiveness against different bacterial strains .

Eigenschaften

CAS-Nummer |

95789-30-3 |

|---|---|

Molekularformel |

C27H38ClN9O7S3 |

Molekulargewicht |

732.3 g/mol |

IUPAC-Name |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C27H37N9O7S3.ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);1H/t15?,20-,23-;/m1./s1 |

InChI-Schlüssel |

HXCPCXZEHGGNIV-UCYVGVNQSA-N |

Isomerische SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |

SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl |

Kanonische SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl |

Aussehen |

Off-White to Pale Yellow Solid |

melting_point |

>120°C |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(6R,7R)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester Dihydrochloride; Pansporin T; SCE 2174; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)